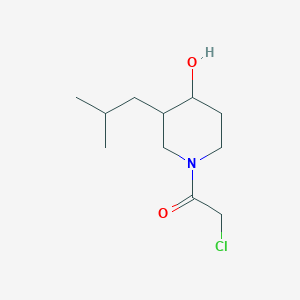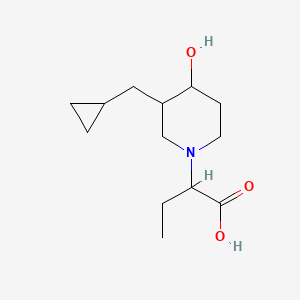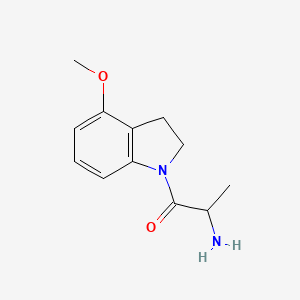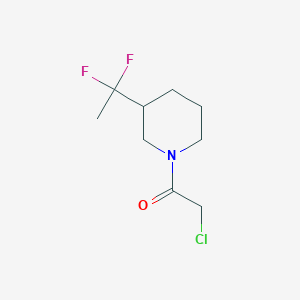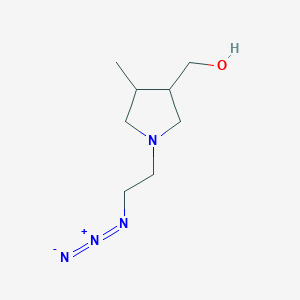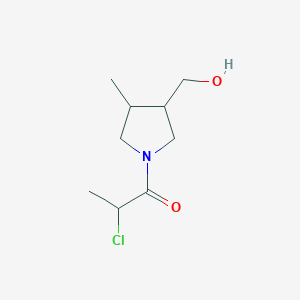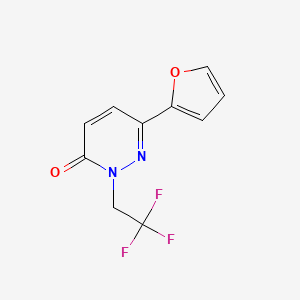
6-(furan-2-yl)-2-(2,2,2-trifluoroethyl)pyridazin-3(2H)-one
Descripción general
Descripción
6-(Furan-2-yl)-2-(2,2,2-trifluoroethyl)pyridazin-3(2H)-one (FTE-Pyr) is a novel small molecule that has recently been identified for its potential applications in scientific research. It is a heterocyclic compound composed of a six-membered ring fused with a five-membered ring, containing two nitrogen atoms, two oxygen atoms, and two carbon atoms. FTE-Pyr is an important part of the research into new drug discovery and development, as it has the potential to be used as an inhibitor of various enzymes.
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Biological Applications
Furanyl-substituted compounds, including those similar to 6-(furan-2-yl)-2-(2,2,2-trifluoroethyl)pyridazin-3(2H)-one, have been extensively studied for their medicinal properties. The presence of furan and pyridazinone moieties has been associated with various bioactive properties, including antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. The structural modification and bioisosteric replacement with furanyl and pyridazinone groups have been a common strategy to enhance the biological efficacy of pharmaceuticals. For instance, Ostrowski (2022) highlights the significance of heteroaryl substituents like furan in enhancing the medicinal properties of nucleobases and nucleosides, which are critical components in drug design (Ostrowski, 2022).
Synthetic Applications and Material Science
The reactivity of furanyl- and pyridazinone-containing compounds lends them to various synthetic applications, where they serve as key intermediates in the formation of complex molecules. For example, reactions of arylmethylidene derivatives of furan-2-ones with various nucleophiles have been shown to yield a wide array of cyclic and acyclic compounds, which are of interest in organic synthesis and material science (Kamneva et al., 2018). Additionally, the versatility of pyridazinone compounds in forming selective cyclooxygenase inhibitors, as discussed by Asif (2016), further underscores the chemical utility of these structures in developing therapeutic agents (Asif, 2016).
Environmental and Sustainability Considerations
Furans, including furan derivatives, have been explored for their potential in sustainable chemistry and environmental applications. For instance, the study of furan fatty acids highlights the dual role of these compounds in health, showcasing both beneficial and potentially harmful effects. This dual nature calls for a balanced approach in utilizing furan derivatives, ensuring that their applications in food science, nutraceuticals, and biomedicine are safe and sustainable (Xu et al., 2017).
Propiedades
IUPAC Name |
6-(furan-2-yl)-2-(2,2,2-trifluoroethyl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c11-10(12,13)6-15-9(16)4-3-7(14-15)8-2-1-5-17-8/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEMBHXMUKQDLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



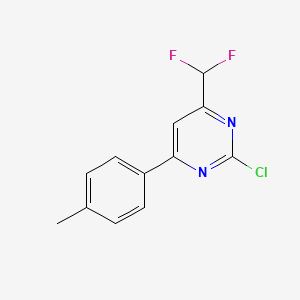
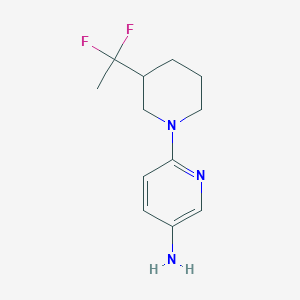
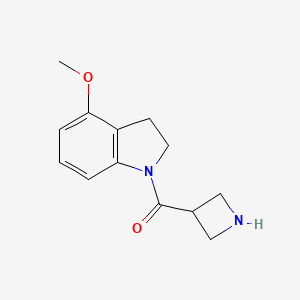

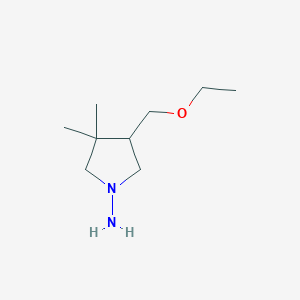
![3-(4-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propanoic acid](/img/structure/B1480994.png)
![2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1480997.png)
